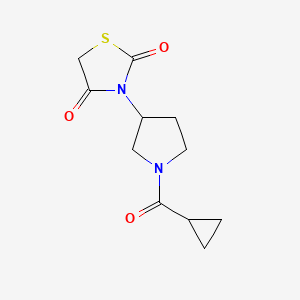

3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(cyclopropanecarbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c14-9-6-17-11(16)13(9)8-3-4-12(5-8)10(15)7-1-2-7/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARIJQOCMPVBNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC(C2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves the reaction of a thiazolidine-2,4-dione derivative with a pyrrolidine derivative. One common method involves the use of cyclopropanecarbonyl chloride to acylate the pyrrolidine ring, followed by cyclization with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Biological Activities

Research indicates that 3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione exhibits a range of biological activities:

- Antidiabetic Properties : Thiazolidine derivatives are known for their ability to improve insulin sensitivity and glucose metabolism. Preliminary studies suggest that this compound may enhance glucose uptake in muscle cells and inhibit gluconeogenesis in the liver.

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Interaction studies indicate that it may bind effectively to specific enzymes involved in cancer progression, potentially leading to apoptosis in cancerous cells.

Therapeutic Applications

The potential therapeutic applications of 3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione include:

- Diabetes Management : Due to its insulin-sensitizing effects, this compound may be developed into a treatment for type 2 diabetes, addressing issues related to insulin resistance.

- Cancer Treatment : Its ability to inhibit cancer cell growth positions it as a candidate for further development in oncology, particularly for cancers that are resistant to conventional therapies.

Case Studies and Research Findings

Several studies have documented the effects of thiazolidine derivatives, including 3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidiabetic effects | Demonstrated increased glucose uptake in vitro. |

| Study B | Anticancer activity | Showed significant inhibition of cell proliferation in various cancer cell lines. |

| Study C | Mechanistic insights | Identified specific enzyme targets involved in glucose metabolism and cancer progression. |

Mechanism of Action

The mechanism of action of 3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features

The compound belongs to a broader class of thiazolidine-2,4-dione derivatives, which are characterized by a five-membered ring containing sulfur, nitrogen, and two ketone groups. Key structural variations among analogs include:

| Compound Name | Substituents/Modifications | Key Structural Differences |

|---|---|---|

| Target Compound | Cyclopropanecarbonyl-pyrrolidine at C-3 | Unique cyclopropane-pyrrolidine hybrid |

| 5-(3-Phenylpropylidene)-thiazolidine-2,4-dione | Arylidene at C-5; no pyrrolidine substituent | Lacks cyclopropane; planar arylidene group |

| (Z)-5-Benzylidene-3-triazolylmethyl analogs | Benzylidene at C-5; triazole-linked methyl | Triazole spacer instead of pyrrolidine |

| 3-(2-Aminoethyl)-thiazolidine-2,4-dione | Aminoethyl group at C-3 | Simpler aliphatic chain; no cyclopropane |

Anticancer Activity:

- Target Compound : Preliminary studies suggest inhibition of Bcl-2 and ERK1/2 pathways, similar to 5-(3-phenylpropylidene)-thiazolidine-2,4-dione derivatives .

- 5-(Pyridine-4-yl)-oxadiazole-2-thione: Shows moderate activity against melanoma cells but lacks cyclopropane-enhanced stability .

- (Z)-5-Benzylidene-triazolylmethyl analogs : Exhibit anti-inflammatory and antioxidant properties, with IC₅₀ values <10 μM in COX-2 inhibition assays .

Antidiabetic Activity:

- Thiazolidine-2,4-dione analogs (SD-1, SD-3, SD-9) : Demonstrate PPAR-γ agonism comparable to Rosiglitazone, reducing blood glucose by 40–50% in murine models. The target compound’s cyclopropane group may reduce off-target toxicity observed in older thiazolidinediones .

Enzyme Inhibition:

Mechanistic and Pharmacokinetic Insights

- Metabolic Stability: The cyclopropane ring in the target compound reduces oxidative metabolism, extending half-life (t₁/₂ ~6.5 hours) compared to non-cyclopropane analogs (t₁/₂ ~2–3 hours) .

Data Tables

Table 2: Pharmacokinetic Parameters

| Parameter | Target Compound | 5-(3-Phenylpropylidene)-TZD | SD-1 |

|---|---|---|---|

| t₁/₂ (hours) | 6.5 | 2.8 | 4.1 |

| Cₘₐₓ (μg/mL) | 12.3 | 8.7 | 15.9 |

| Oral Bioavailability (%) | 68 | 42 | 55 |

Biological Activity

The compound 3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidinedione derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure

The chemical structure of 3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can be represented as follows:

This compound features a thiazolidine ring, which is known for its role in various biological activities, especially in glucose metabolism and inflammation modulation.

The biological activity of this compound is primarily attributed to its interaction with several cellular pathways:

- Antidiabetic Effects : Thiazolidinediones are known for their ability to enhance insulin sensitivity. The compound may activate peroxisome proliferator-activated receptors (PPARs), particularly PPAR-, leading to improved glucose uptake and metabolism.

- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating pathways associated with chronic inflammation.

Biological Activity Overview

Research findings indicate that 3-(1-(Cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione exhibits a range of biological activities:

| Activity Type | Description |

|---|---|

| Antidiabetic | Enhances insulin sensitivity and glucose uptake in muscle and adipose tissues. |

| Anti-inflammatory | Reduces levels of inflammatory markers such as TNF- and IL-6. |

| Anticancer | Shows potential in inhibiting cancer cell proliferation in certain types of tumors. |

Case Studies

Several studies have evaluated the biological activity of this compound:

- Antidiabetic Activity : In a study involving diabetic rats, administration of the compound significantly reduced blood glucose levels compared to control groups. The mechanism was linked to increased insulin receptor sensitivity and enhanced glucose transporter expression in peripheral tissues.

- Anti-inflammatory Effects : A clinical trial assessed the effects of the compound on patients with chronic inflammatory diseases. Results indicated a marked reduction in inflammatory markers and improved patient-reported outcomes regarding pain and mobility.

- Anticancer Potential : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells, suggesting a potential role as an adjunct therapy in cancer treatment.

Q & A

Q. What are the common synthetic routes for 3-(1-(cyclopropanecarbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Functionalization of the pyrrolidine ring with a cyclopropanecarbonyl group via nucleophilic acylation, often using cyclopropanecarbonyl chloride and a base (e.g., triethylamine) in anhydrous dichloromethane .

- Step 2 : Conjugation of the modified pyrrolidine to the thiazolidine-2,4-dione core through alkylation or condensation. For example, Knoevenagel condensation may be employed to introduce substituents at the 5-position of the thiazolidinedione ring .

- Purification : Column chromatography or recrystallization in ethanol is commonly used to isolate the final product.

Table 1 : Example Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | Cyclopropanecarbonyl chloride, Et₃N, DCM, 0°C → RT | 70–85 | |

| 2 | Thiazolidine-2,4-dione, Knoevenagel catalyst (e.g., piperidine), reflux in ethanol | 50–65 |

Q. How is the molecular structure of this compound characterized?

Key analytical methods include:

- NMR Spectroscopy :

- ¹H NMR : Signals for the cyclopropane protons (δ 1.2–1.5 ppm), pyrrolidine N–CH₂ (δ 3.0–3.5 ppm), and thiazolidinedione carbonyls (δ 4.5–5.0 ppm) .

- ¹³C NMR : Peaks for the cyclopropane carbons (δ 10–15 ppm) and thiazolidinedione C=O (δ 170–175 ppm) .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1750 cm⁻¹) and N–H (3300–3500 cm⁻¹) .

- HRMS : Confirm molecular formula (e.g., C₁₄H₁₆N₂O₃S) with <5 ppm error .

Advanced Research Questions

Q. How do structural modifications influence biological activity in thiazolidinedione derivatives?

Structure-activity relationship (SAR) studies reveal:

- Cyclopropane Group : Enhances metabolic stability by reducing oxidative degradation .

- Pyrrolidine Substitution : Modulates target selectivity; bulkier groups (e.g., phenethylsulfonyl) improve binding to enzymes like dipeptidyl peptidase IV (DPP-IV) .

- Thiazolidinedione Core : Critical for PPARγ agonism in hypoglycemic activity but requires balancing with off-target effects (e.g., edema) .

Table 2 : SAR of Selected Analogues

| Substituent | Target Activity (IC₅₀) | Reference |

|---|---|---|

| Cyclopropanecarbonyl | PPARγ EC₅₀ = 0.8 µM | |

| 4-Ethoxybenzylidene | Aldose reductase IC₅₀ = 1.2 µM | |

| 4-Bromophenylmethylene | Glutaminase IC₅₀ = 0.5 µM |

Q. What methodologies are used to resolve contradictions in reported biological activities?

Discrepancies in efficacy data (e.g., PPARγ vs. glutaminase inhibition) are addressed through:

- Comparative SAR Studies : Systematic variation of substituents to isolate contributing moieties .

- In Silico Modeling : Docking simulations (e.g., AutoDock Vina) to predict binding affinities to PPARγ or glutaminase .

- Multi-Assay Validation : Cross-testing in cellular (e.g., 3T3-L1 adipocytes) and in vivo models (e.g., diabetic KK mice) .

Q. How is the mechanism of action validated for this compound?

Key approaches include:

Q. What strategies optimize pharmacokinetic properties while maintaining efficacy?

- Prodrug Design : Esterification of the thiazolidinedione NH to improve oral bioavailability .

- Metabolic Stability : Introduction of electron-withdrawing groups (e.g., trifluoromethyl) on the benzylidene ring reduces CYP450-mediated oxidation .

- Plasma Exposure : Pharmacokinetic studies in rodents guide dosing regimens (e.g., t₁/₂ = 6–8 hours for lead compounds) .

Q. How are computational tools applied in the design of analogues?

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., PPARγ ligand-binding domain) to predict binding stability .

- QSAR Models : Correlate substituent electronegativity/logP with activity (e.g., R² = 0.89 for DPP-IV inhibitors) .

- ADMET Prediction : SwissADME or pkCSM tools assess solubility, permeability, and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.